![molecular formula C7H10FNO4S3 B2452204 2-(N-Methylthiophene-2-sulfonamido)ethane-1-sulfonyl fluoride CAS No. 877977-17-8](/img/structure/B2452204.png)
2-(N-Methylthiophene-2-sulfonamido)ethane-1-sulfonyl fluoride
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Description
2-(N-Methylthiophene-2-sulfonamido)ethane-1-sulfonyl fluoride is a chemical compound with the molecular formula C7H10FNO4S3 . It has a molecular weight of 287.35 .
Molecular Structure Analysis
The molecular structure of 2-(N-Methylthiophene-2-sulfonamido)ethane-1-sulfonyl fluoride consists of a tetrahedral sulfur center with four different groups attached . The compound has a stereogenic sulfur center, which can act as a chiral template in asymmetric syntheses .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(N-Methylthiophene-2-sulfonamido)ethane-1-sulfonyl fluoride are not fully detailed in the sources I found. It is known that the compound has a molecular weight of 287.35 and a molecular formula of C7H10FNO4S3 .Scientific Research Applications
Synthesis and Chemical Biology
2-(N-Methylthiophene-2-sulfonamido)ethane-1-sulfonyl fluoride has been studied for its potential in various applications, particularly in synthesis and chemical biology. Recent research indicates a growing interest in sulfonyl fluorides as probes in chemical biology and molecular pharmacology. A study by Xu et al. (2019) presents a method for the synthesis of aliphatic sulfonyl fluorides, highlighting their applicability in modifying natural products like amino acids, peptides, and drugs, thus contributing to the development of diverse compound libraries (Xu et al., 2019).
Molecular Imaging
Another aspect of research involves the use of similar compounds in molecular imaging. For instance, Basuli et al. (2012) explored the synthesis of ApoSense compounds, which target cells undergoing apoptotic cell death and have applications in monitoring antiapoptotic drug treatments. This research demonstrates the potential of sulfonyl fluoride derivatives in positron emission tomography studies (Basuli et al., 2012).
Method Development for Sulfonamide Synthesis
Mukherjee et al. (2018) developed a method using calcium triflimide to activate sulfonyl fluorides for nucleophilic addition with amines. This process converts various sulfonyl fluorides into sulfonamides, demonstrating the chemical versatility of sulfonyl fluoride derivatives (Mukherjee et al., 2018).
Machine Learning in Deoxyfluorination
Research by Nielsen et al. (2018) shows that machine learning can be utilized to navigate the complex reaction landscape of sulfonyl fluorides, predicting high-yielding conditions for fluorinating various alcohols. This highlights the role of sulfonyl fluorides in advancing synthetic methodologies (Nielsen et al., 2018).
properties
IUPAC Name |
2-[methyl(thiophen-2-ylsulfonyl)amino]ethanesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10FNO4S3/c1-9(4-6-15(8,10)11)16(12,13)7-3-2-5-14-7/h2-3,5H,4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBLUDMHEJFQBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCS(=O)(=O)F)S(=O)(=O)C1=CC=CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10FNO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Methyl(thien-2-ylsulfonyl)amino]ethanesulfonyl fluoride |
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